Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 448187-55-1
VCID: VC11688430
InChI: InChI=1S/C12H11N3O4/c1-2-19-12(16)10-7-13-14-11(10)8-4-3-5-9(6-8)15(17)18/h3-7H,2H2,1H3,(H,13,14)
SMILES: CCOC(=O)C1=C(NN=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Molecular Formula: C12H11N3O4
Molecular Weight: 261.23 g/mol

Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate

CAS No.: 448187-55-1

Cat. No.: VC11688430

Molecular Formula: C12H11N3O4

Molecular Weight: 261.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate - 448187-55-1

Specification

CAS No. 448187-55-1
Molecular Formula C12H11N3O4
Molecular Weight 261.23 g/mol
IUPAC Name ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate
Standard InChI InChI=1S/C12H11N3O4/c1-2-19-12(16)10-7-13-14-11(10)8-4-3-5-9(6-8)15(17)18/h3-7H,2H2,1H3,(H,13,14)
Standard InChI Key QAGKTPRDBMMRRO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NN=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Canonical SMILES CCOC(=O)C1=C(NN=C1)C2=CC(=CC=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a five-membered pyrazole ring with substituents at key positions:

  • 3-Nitrophenyl group: Attached to the 5-position of the pyrazole ring, this aromatic moiety introduces strong electron-withdrawing effects due to the nitro (-NO₂) group at the meta position .

  • Ethyl ester: Located at the 4-position, this group enhances solubility in organic solvents and serves as a handle for further chemical modifications.

The molecular structure is stabilized by intramolecular hydrogen bonding between the pyrazole N-H and the ester carbonyl oxygen, as evidenced by computational modeling .

Physicochemical Data

PropertyValue
Molecular FormulaC₁₂H₁₁N₃O₄
Molecular Weight261.23 g/mol
Melting Point162–164°C (predicted)
SolubilitySoluble in DMF, DMSO; insoluble in water
LogP (Partition Coefficient)2.1 (estimated)

Data derived from PubChem computational models and analog comparisons .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a condensation-cyclization strategy:

  • Precursor Preparation: Ethyl acetoacetate reacts with hydrazine hydrate to form a pyrazole intermediate.

  • Electrophilic Substitution: The intermediate undergoes coupling with 3-nitrobenzaldehyde under acidic conditions (e.g., HCl/EtOH), yielding the target compound.

The reaction proceeds via the following mechanism:

Ethyl acetoacetate+HydrazinePyrazole intermediateHCl/EtOH3-NitrobenzaldehydeEthyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate\text{Ethyl acetoacetate} + \text{Hydrazine} \rightarrow \text{Pyrazole intermediate} \xrightarrow[\text{HCl/EtOH}]{\text{3-Nitrobenzaldehyde}} \text{Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate}

Key parameters influencing yield (75–82%):

  • Temperature: 60–80°C

  • Reaction time: 6–8 hours

  • Catalyst: p-Toluenesulfonic acid (pTSA).

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency:

  • Residence time: 30 minutes

  • Throughput: 1.2 kg/h

  • Purity: ≥98% (HPLC).

Biological Activities and Mechanistic Insights

Enzyme Inhibition

While direct data on this compound is sparse, structurally related pyrazoles exhibit:

  • COX-2 Inhibition: IC₅₀ = 12.3 μM (compared to celecoxib IC₅₀ = 0.04 μM).

  • MAO-B Selectivity: 10-fold selectivity over MAO-A in rat brain homogenates.

The nitro group’s electron-withdrawing effects enhance binding to enzyme active sites, as shown in molecular docking studies .

Microbial TargetMIC (μg/mL)Reference Compound
Staphylococcus aureus16Ciprofloxacin (1)
Candida albicans32Fluconazole (2)

MIC = Minimum Inhibitory Concentration.

Applications in Drug Discovery

Anti-Inflammatory Agents

Derivatives of this compound have been evaluated in murine models:

  • Carrageenan-Induced Edema: 38% reduction in paw swelling at 50 mg/kg (vs. 62% for indomethacin).

  • TNF-α Suppression: 45% inhibition in LPS-stimulated macrophages.

Anticancer Scaffolds

Functionalization at the ester group yields prodrugs with:

  • Cytotoxicity: IC₅₀ = 8.7 μM against MCF-7 breast cancer cells.

  • Apoptosis Induction: 2.5-fold increase in caspase-3 activity.

Research Gaps and Future Directions

Underexplored Areas

  • In Vivo Toxicology: No chronic toxicity studies available.

  • Metabolic Stability: Hepatic microsome assays show t₁/₂ = 12 minutes, indicating rapid clearance .

Optimization Strategies

  • Nitro Reduction: Converting -NO₂ to -NH₂ improves water solubility (LogP reduced to 1.2).

  • Ester Hydrolysis: Free carboxylic acid derivatives show enhanced target affinity (Kd = 0.8 μM vs. 4.2 μM for parent compound).

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